

# Laboratory Scale Synthesis of Phenyl Acetate: An Application Note and Protocol

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## Compound of Interest

Compound Name: Phenyl acetate

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## Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of **phenyl acetate**, a key intermediate in the production of various pharmaceuticals and fragrances. The primary method described is the esterification of phenol with acetic anhydride under basic conditions. This application note includes a comprehensive experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow to ensure clarity and reproducibility for researchers in organic synthesis and drug development.

## Introduction

**Phenyl acetate** is a significant ester utilized as a building block in organic synthesis. It finds applications as a solvent for cellulose acetate and nitrocellulose, and more importantly, as a precursor in the synthesis of various pharmaceutical compounds, such as 4-hydroxyacetophenone, through the Fries rearrangement. The synthesis of **phenyl acetate** is a fundamental example of esterification, a crucial reaction in organic chemistry. This protocol details a reliable and efficient method for its preparation on a laboratory scale.

## Data Presentation

A summary of the key quantitative data for the synthesis and characterization of **phenyl acetate** is presented in the table below. This allows for a quick reference to the expected

outcomes and physical properties of the synthesized compound.

Parameter	Value	Reference
Reactants		
Phenol	1.20 g	[1]
Acetic Anhydride	1.5 mL	[1]
4 M Aqueous NaOH	5 mL	[1]
Reaction Conditions		
Temperature	Room Temperature	[1]
Reaction Time	~5 minutes (vigorous shaking)	[2]
Product Information		
Yield	~20 g (from 15 g phenol)	[2]
Boiling Point	195-196 °C	[3][4]
Density	1.073 - 1.08 g/mL at 25 °C	[2][4]
Appearance	Colorless liquid	[2]
Purity	99%	[4]
Spectroscopic Data		
<sup>1</sup> H NMR (CDCl <sub>3</sub> , ppm)	7.39-7.07 (m, 5H, Ar-H), 2.29 (s, 3H, CH <sub>3</sub> )	[5]
<sup>13</sup> C NMR (CDCl <sub>3</sub> , ppm)	169.5, 150.7, 129.4, 125.8, 121.6, 21.2	[5]

## Experimental Protocol

This protocol is based on the well-established Schotten-Baumann reaction conditions for the synthesis of **phenyl acetate** from phenol and acetic anhydride.

## Materials and Equipment

- Phenol
- Acetic Anhydride
- 10% Sodium Hydroxide (NaOH) solution
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ ) or Carbon Tetrachloride ( $\text{CCl}_4$ )
- Saturated Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ ) or Calcium Chloride ( $\text{CaCl}_2$ )
- Round-bottom flask (25 mL)
- Separatory funnel (100 mL)
- Magnetic stirrer and stir bar
- Distillation apparatus
- Standard laboratory glassware (beakers, conical flasks, graduated cylinders)
- Rotary evaporator

## Procedure

### 1. Reaction Setup

- In a 25 mL round-bottom flask, dissolve 1.20 g of phenol in 5 mL of 4 M aqueous sodium hydroxide solution.<sup>[1]</sup>
- To this solution, add a magnetic stirrer bar and 8 mL of ice-chilled water.<sup>[1]</sup>
- While stirring the mixture at room temperature, add 1.5 mL of acetic anhydride dropwise using a Pasteur pipette.<sup>[1]</sup> A vigorous reaction should be observed, and the **phenyl acetate** will begin to form as an oily emulsion.

### 2. Work-up and Extraction

- After the addition of acetic anhydride is complete, continue stirring for an additional 5-10 minutes to ensure the reaction goes to completion.
- Transfer the reaction mixture to a 100 mL separatory funnel.
- Rinse the round-bottom flask with 10 mL of dichloromethane and add this to the separatory funnel to extract the product.<sup>[1]</sup>
- Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate.
- Collect the lower organic layer.
- Re-extract the aqueous layer with another 10 mL of dichloromethane to maximize product recovery.<sup>[1]</sup>
- Combine the organic extracts.

### 3. Washing and Drying

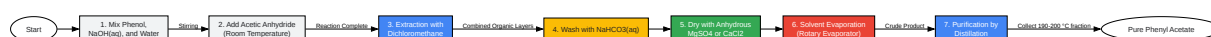
- Wash the combined organic extracts in the separatory funnel with 20 mL of saturated sodium bicarbonate solution to neutralize any unreacted acetic anhydride and phenol.<sup>[1]</sup>
- Separate the organic layer and dry it over anhydrous magnesium sulfate or calcium chloride for 20-30 minutes.<sup>[1][2]</sup>
- Filter the dried organic solution into a clean, dry 50 mL round-bottom flask.

### 4. Purification

- Remove the solvent (dichloromethane) using a rotary evaporator.<sup>[1]</sup>
- The crude **phenyl acetate** can be further purified by distillation.<sup>[1]</sup> Assemble a simple distillation apparatus.
- Heat the flask gently. Collect the fraction boiling between 190-200 °C.<sup>[2]</sup> The pure **phenyl acetate** will be a colorless liquid.

## Mandatory Visualization

The following diagram illustrates the logical workflow of the synthesis and purification process for **phenyl acetate**.



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Caption: Workflow for the synthesis and purification of **phenyl acetate**.

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